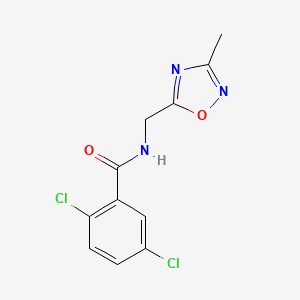
2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups including a ureido group, a thiadiazole ring, a thioether linkage, and an acetamide group. These functional groups suggest that the compound could have a variety of chemical properties and potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups and a heterocyclic ring could result in a complex three-dimensional structure. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the ureido group might participate in acid-base reactions, while the thiadiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility and reactivity. Detailed analysis of these properties would require experimental measurements .Wissenschaftliche Forschungsanwendungen
Anticancer and Neuroprotective Activities
Research has explored the anticancer activities of thiadiazole-based compounds, demonstrating their efficacy against tumor cells derived from cancers of the nervous system (such as medulloblastoma, neuroblastoma, and glioma) as well as peripheral cancers like colon adenocarcinoma and lung carcinoma. These compounds have shown to inhibit tumor cell proliferation and migration while exerting a trophic effect on neuronal cell cultures, indicating both anticancer and neuroprotective properties. Furthermore, they do not affect the viability of normal cells, including astrocytes, hepatocytes, and skin fibroblasts, highlighting their selectivity and potential for safe therapeutic applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Glutaminase Inhibition
Another area of research involves the synthesis and evaluation of thiadiazole derivatives as inhibitors of kidney-type glutaminase (GLS), a target for cancer therapy. These derivatives, including bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been identified as potent and selective allosteric inhibitors of GLS. They have shown promise in attenuating the growth of human lymphoma cells in vitro and in mouse models, offering a potential pathway for developing more effective cancer treatments (Shukla et al., 2012).
Hepatic Metabolism and Thyroid Hormone Levels
The compound's effects on hepatic metabolism and thyroid hormone levels have also been studied, with findings suggesting its role in inducing hepatic thyroid hormone metabolism. This leads to alterations in circulating thyroid hormone levels, mediated through enhanced biotransformation and excretion of thyroid hormone in the liver. Such studies contribute to understanding the extrathyroidal regulation of thyroid hormones and the potential impact of thiadiazole derivatives on metabolic processes (Christenson et al., 1996).
Safety and Hazards
Zukünftige Richtungen
The study of this compound could provide valuable insights into the chemical and biological properties of ureido-thiadiazole derivatives. Potential areas of research could include the synthesis and characterization of related compounds, the investigation of their biological activities, and the development of new drugs based on this structural scaffold .
Eigenschaften
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2S2/c1-24(14-5-3-2-4-6-14)15(25)11-27-18-23-22-17(28-18)21-16(26)20-13-9-7-12(19)8-10-13/h2-10H,11H2,1H3,(H2,20,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHPYCBECWHRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

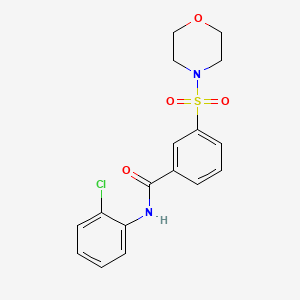
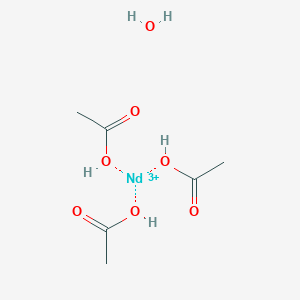

![4-methyl-N-[4-(1-{[(3-methylbutyl)amino]carbonyl}cyclohexyl)phenyl]benzamide](/img/structure/B2970373.png)
![3,5-dimethyl-4-((4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)isoxazole](/img/structure/B2970375.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-(2-methylpropyl)amino]acetamide](/img/structure/B2970376.png)


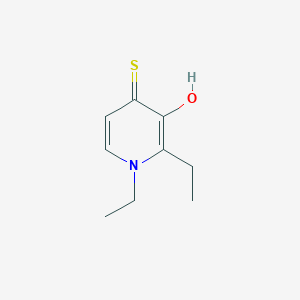
![2-[(3-Fluorocyclobutyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2970385.png)
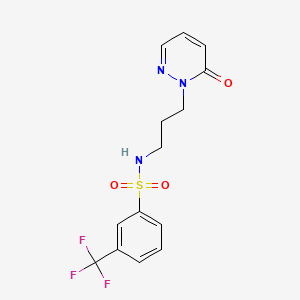
![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2970387.png)
![N-(2-chloroethyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2970388.png)
